Elevenostat
Overview
Description
Elevenostat is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Mesenchymal Stem Cell and Bone Homeostasis
Elevenostat plays a significant role in maintaining mesenchymal stem cell homeostasis and bone health. Research demonstrates that the Ten-eleven translocation (Tet) family, closely associated with Elevenostat, regulates DNA oxidation and is crucial for converting 5-methylcytosine to 5-hydroxymethylcytosine. This process is integral in controlling various biological processes, including the self-renewal and differentiation of bone marrow mesenchymal stem cells (BMMSCs). Deficiencies in the Tet family, particularly Tet1 and Tet2, are linked to impaired BMMSC function and osteopenia disorders. The demethylation of specific promoters, such as P2rX7, by Tet1 and Tet2, is essential in this regulatory mechanism. Overexpression of P2rX7 can rescue impaired BMMSCs and osteoporotic phenotypes, highlighting the significance of the Tet/P2rX7/Runx2 cascade in bone health and its potential as a target for therapeutic intervention in osteopenia-related conditions (Yang et al., 2018).
Function in Hematopoiesis and DNA Repair
Elevenostat is also recognized for its role in hematopoiesis and DNA repair. The TET2 gene, closely related to Elevenostat's function, is of increasing interest in hematology due to its association with hematological malignancies and its critical role in DNA demethylation and immune homeostasis. TET2 is not only vital for regulating hematopoiesis but also maintains genome stability. Loss of TET2 can lead to dysregulation of the DNA repair response, augmenting genome instability and potentially sensitizing myeloid leukemia cells to targeted treatments such as PARP inhibitor treatment (Feng et al., 2019).
Role in Regulating Plasma Cell Biology
In the context of plasma cell biology, Elevenostat exhibits significant influence. The development and survival of plasma cells are dependent on HDAC11, an enzyme closely linked with Elevenostat. Mice deficient in HDAC11 show a marked decrease in plasma cell numbers, and plasma cell differentiation is halted in the absence of functional HDAC11. Elevenostat, as an HDAC11-selective inhibitor, induces cell death in multiple myeloma (MM) cell lines and shows potential as a therapeutic target in MM. It not only has nanomolar ex vivo activity in patient specimens but also exhibits synergistic activity when combined with other treatments (Mostofa et al., 2021).
properties
IUPAC Name |
N-hydroxy-4-[[(2-methoxyphenyl)carbamoylamino]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNFBYCLJKJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elevenostat |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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